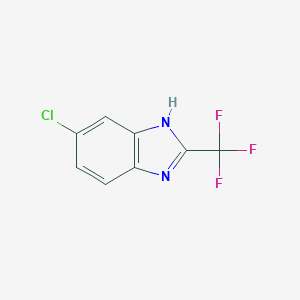

5-Chloro-2-(trifluoromethyl)benzimidazole

描述

5-Chloro-2-(trifluoromethyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)benzimidazole typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of 4-chloro-3-nitrobenzoic acid with trifluoroacetic anhydride, followed by reduction and cyclization to form the desired benzimidazole . The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process. Additionally, green chemistry principles are increasingly being adopted to minimize the environmental impact of the synthesis.

化学反应分析

Nucleophilic Substitution at C5 Chlorine

The chlorine atom at position 5 undergoes nucleophilic displacement under mild conditions. This reaction is facilitated by polar aprotic solvents and bases:

Mechanistic Insight :

The trifluoromethyl group at position 2 enhances the electrophilicity of the adjacent carbon, while the chlorine at position 5 becomes susceptible to nucleophilic attack. Reactions typically proceed via an SNAr mechanism .

Electrophilic Aromatic Substitution

The benzimidazole ring participates in electrophilic substitutions, primarily at positions 4 and 6, influenced by the electron-withdrawing CF₃ group:

Regioselectivity :

The CF₃ group directs incoming electrophiles to the para position (C6), while steric effects from the chlorine atom favor substitution at C4 in some cases .

Oxidation and Reduction Reactions

The compound undergoes redox transformations under controlled conditions:

Key Finding :

Oxidation at the N1 position enhances hydrogen-bonding capacity, making derivatives useful in coordination chemistry .

Metal-Catalyzed Cross-Couplings

Palladium/copper-mediated reactions enable functionalization of the benzimidazole core:

Optimization Note :

Copper(I) iodide with amino acid ligands significantly improves coupling efficiency compared to traditional methods .

Multi-Step Synthetic Pathways

The compound serves as a building block for complex derivatives:

Example Synthesis (Anticancer Agent) :

- Nucleophilic substitution : 5-Cl → 5-NH₂ (NH₃, CuSO₄, 100°C)

- Acylation : Ac₂O, pyridine → 5-Acetamido derivative

- Suzuki coupling : Phenylboronic acid → 6-Phenyl substituent

Final Product : IC₅₀ = 3.55 μg/mL against MDA-MB-231 cells .

Comparative Reactivity Analysis

| Position | Reactivity Type | Activating/Deactivating Effect |

|---|---|---|

| C5 | Nucleophilic substitution | Strongly activated by CF₃ |

| C4/C6 | Electrophilic substitution | Deactivated by CF₃, meta-directing |

| N1/N3 | Coordination sites | Enhanced by oxidation |

This reactivity profile enables targeted modifications for pharmacological applications, particularly in developing kinase inhibitors and antimicrobial agents .The strategic placement of chlorine and trifluoromethyl groups creates a versatile platform for synthesizing bioactive molecules. Recent advances in catalytic systems (e.g., BiOCl/FeOCl/SiO₂ nanocomposites) have improved reaction efficiency, enabling greener syntheses with reduced catalyst loading .

科学研究应用

Medicinal Chemistry

- Antimicrobial Activity : This compound has demonstrated significant antibacterial properties against various pathogens. Studies indicate that derivatives exhibit minimum inhibitory concentrations (MICs) lower than traditional antibiotics like ampicillin and ciprofloxacin. Additionally, it shows antifungal activity comparable to established antifungals such as griseofulvin .

- Anticancer Activity : In vitro studies reveal that 5-Chloro-2-(trifluoromethyl)benzimidazole derivatives exhibit potent antiproliferative effects against cancer cell lines, such as A549 and MDA-MB-231. For instance, certain compounds have shown IC50 values around 4.47 μg/mL against A549 cells, indicating strong anticancer potential .

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor modulation. Benzimidazole derivatives are known to interact with various cellular proteins, influencing pathways such as DNA replication and protein synthesis. These interactions can lead to significant cellular effects, including modulation of signaling pathways and alterations in gene expression.

Material Science

This compound is also explored in the development of functional materials. Its unique properties make it suitable for applications in organic semiconductors and dyes, where its stability and reactivity can be harnessed for innovative material solutions.

Agricultural Chemistry

Research into agrochemical applications has identified this compound's potential as a herbicide and fungicide. Its biological activity against plant pathogens suggests it could be developed into effective agricultural treatments.

Case Studies and Research Findings

Several studies underscore the compound's potential applications:

- Antiprotozoal Activity : Certain derivatives have shown significant antiprotozoal effects against Giardia intestinalis and Trichomonas vaginalis, outperforming standard treatments like metronidazole .

- Cancer Research : Structure-activity relationship (SAR) studies indicate that specific modifications can enhance anticancer efficacy. Compounds with hydroxyl groups have demonstrated improved antiproliferative effects compared to those without these modifications .

作用机制

The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions with target proteins, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

相似化合物的比较

Similar Compounds

2-(Trifluoromethyl)benzimidazole: Lacks the chlorine substitution, which may affect its biological activity and chemical reactivity.

5-Chloro-1H-benzimidazole: Lacks the trifluoromethyl group, which can influence its lipophilicity and membrane permeability.

2-Chloro-5-(trifluoromethyl)benzoxazole: Contains an oxygen atom in place of one of the nitrogen atoms in the benzimidazole ring, leading to different chemical and biological properties.

Uniqueness

5-Chloro-2-(trifluoromethyl)benzimidazole is unique due to the combined presence of both chlorine and trifluoromethyl substituents, which confer distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and its stability under various chemical conditions, making it a valuable compound in both research and industrial applications.

生物活性

5-Chloro-2-(trifluoromethyl)benzimidazole is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and potential applications in various fields.

Overview of this compound

This compound features a benzimidazole core with a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position. Benzimidazoles are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitutions on the benzimidazole ring significantly influence its pharmacological effects.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various cellular proteins and enzymes. Benzimidazole derivatives typically affect biochemical pathways such as:

- DNA replication

- Cell division

- Protein synthesis

These interactions can lead to significant cellular effects, including modulation of cell signaling pathways and alterations in gene expression .

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies. A series of related compounds have demonstrated significant antibacterial activity against various pathogens:

- Antibacterial Activity : Compounds derived from benzimidazole structures have been tested against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin and ciprofloxacin .

- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against strains such as Candida albicans with MIC values comparable to established antifungals like griseofulvin .

Anticancer Activity

Research indicates that this compound and its derivatives possess anticancer properties:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., A549, MDA-MB-231, PC3) revealed that certain benzimidazole derivatives exhibit potent antiproliferative effects. For instance, compound 38 demonstrated an IC50 value of approximately 4.47 μg/mL against A549 cells, indicating strong anticancer potential .

- Mechanistic Insights : Some studies suggest that these compounds may inhibit pathways critical for cancer cell survival, such as the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Research has identified several key factors affecting its potency:

- Positioning of Substituents : The presence of chlorine at the 5-position and trifluoromethyl at the 2-position enhances the compound's biological activity compared to analogs lacking these groups .

- Bioisosteric Substitutions : Various substitutions at the 5 and 6 positions have been explored to optimize activity against specific pathogens or cancer cells. For example, compounds with different halogen substitutions have shown varied efficacy against protozoal infections and cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antiprotozoal Activity : In vitro assays demonstrated that certain benzimidazole derivatives exhibited significant antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis, outperforming standard treatments like metronidazole .

- Cancer Research : Studies focusing on structure-activity relationships revealed that specific modifications could lead to enhanced anticancer efficacy. For instance, compounds with hydroxyl groups showed improved antiproliferative effects compared to those without such modifications .

属性

IUPAC Name |

6-chloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKQEDXERMELRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215857 | |

| Record name | Benzimidazole, 5-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-49-5 | |

| Record name | 6-Chloro-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 5-chloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 5-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。